芬普罗芬钙二水合物

描述

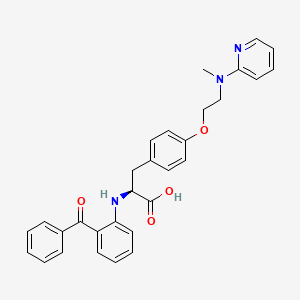

Fenoprofen calcium (anhydrous) is the anhydrous form of the calcium salt of fenprofen. The dihydrate form is used as a non-steroidal anti-inflammatory drug for the management of mild to moderate pain and for the relief of pain and inflammation associated with disorders such as arthritis. It has a role as a cyclooxygenase 2 inhibitor and a cyclooxygenase 1 inhibitor. It contains a fenoprofen(1-).

Fenoprofen Calcium is the calcium salt form of fenoprofen, a propionic acid derivative with analgesic, non-steroidal antiinflammatory and antirheumatic properties. Fenoprofen inhibits both isozymes of cyclooxygenase; resulting in prostaglandin synthesis inhibition, thereby blocking the conversion of arachidonic acid to prostaglandins. In addition, fenoprofen activate both peroxisome proliferator activated receptors (PPAR)-alpha and -gamma, by which it may down-regulate leukotriene B4 production.

A propionic acid derivative that is used as a non-steroidal anti-inflammatory agent.

See also: Fenoprofen (has active moiety).

作用机制

Target of Action

Fenoprofen calcium dihydrate primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Mode of Action

Fenoprofen calcium dihydrate acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition decreases the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by fenoprofen calcium dihydrate is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, fenoprofen reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in mediating inflammation, pain, and fever.

Pharmacokinetics

Fenoprofen calcium dihydrate is rapidly absorbed under fasting conditions, and peak plasma levels are achieved within 2 hours after oral administration . It is highly bound to plasma proteins, which may compete with other drugs for binding sites, potentially increasing their effects and toxicity .

Result of Action

The inhibition of prostaglandin synthesis by fenoprofen calcium dihydrate results in the reduction of inflammation, pain, and fever . In patients with osteoarthritis and rheumatoid arthritis, the anti-inflammatory and analgesic effects of fenoprofen have been demonstrated by a reduction in tenderness, night pain, stiffness, swelling, and overall disease activity .

科学研究应用

绿色合成方法

芬普罗芬钙二水合物已采用绿色化学方法合成,该方法强调环境可持续性。 该方法利用简单的碳酸钙(II)和水,避免使用诸如丙酮或乙醇等有害溶剂 。这种方法不仅符合绿色化学的原则,而且还提供了一种更环保的大规模合成选择。

药物释放和生物利用度

研究表明,芬普罗芬钙二水合物的理化性质可以通过与三乙酰基-β-环糊精形成复合物来改变。这种络合,结合使用羟丙基甲基纤维素或乙基纤维素等聚合物,可以导致药物的持续释放。 这对于实现延长的治疗效果和减少药物副作用的频率特别有利 。

抗炎和镇痛作用

芬普罗芬钙二水合物以其抗炎和镇痛特性而闻名。它通常用于治疗类风湿性关节炎和骨关节炎等疾病。 该化合物通过抑制 COX-1 和 COX-2 酶发挥作用,这些酶参与前列腺素的合成,前列腺素是导致炎症和疼痛的化合物 。

抗增殖作用

研究表明,芬普罗芬钙二水合物对人结肠癌细胞具有抗增殖作用。 这表明该化合物在癌症研究中的潜在应用,其中该化合物可用于研究其在减缓或抑制癌细胞生长方面的疗效 。

药物制剂

在药物制剂中,芬普罗芬钙二水合物的溶解度和溶解速度可以优化,以实现更好的药物递送。 这涉及研究药物在各种环境中的行为,并了解其与制剂中其他化合物的相互作用,以提高其疗效和稳定性 。

环境应用

芬普罗芬钙二水合物的合成已在环境应用中得到探索,特别是在二氧化碳封存的背景下。该过程涉及化学自养微生物,它们固定大气中的二氧化碳并沉淀出多形矿物,如方解石、球霰石和文石。 然后可以使用溶胶-凝胶法合成这种生物活性材料,这对环境技术和创新具有意义 。

生化分析

Biochemical Properties

Fenoprofen calcium dihydrate inhibits the enzymes COX-1 and COX-2, which are involved in the synthesis of prostaglandins . Prostaglandins are biomolecules that play a key role in inflammation and pain. By inhibiting these enzymes, Fenoprofen calcium dihydrate can reduce inflammation and alleviate pain .

Cellular Effects

Fenoprofen calcium dihydrate has several effects on cells. It decreases inflammation, pain, and fever, probably through inhibition of cyclooxygenase (COX-2 inhibitor) activity and prostaglandin synthesis . This can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles . This inhibition can lead to changes in gene expression and enzyme activity, contributing to its analgesic, antiinflammatory, and antipyretic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenoprofen calcium dihydrate can change over time. For example, about 90% of a single oral dose is eliminated within 24 hours as fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide, the major urinary metabolites of fenoprofen

Dosage Effects in Animal Models

In animal models, Fenoprofen calcium dihydrate has shown promise against endometriosis-related pain

Metabolic Pathways

Fenoprofen calcium dihydrate is involved in the prostaglandin synthesis pathway . It inhibits the enzymes COX-1 and COX-2, which are crucial for the production of prostaglandins . The metabolic pathways of Fenoprofen calcium dihydrate involve the formation of fenoprofen glucuronide and 4’-hydroxyfenoprofen glucuronide .

属性

CAS 编号 |

71720-56-4 |

|---|---|

分子式 |

C30H30CaO8 |

分子量 |

558.6 g/mol |

IUPAC 名称 |

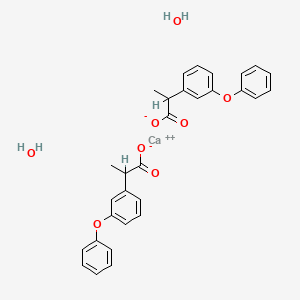

calcium;2-(3-phenoxyphenyl)propanoate;dihydrate |

InChI |

InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |

InChI 键 |

LZPBLUATTGKZBH-UHFFFAOYSA-L |

SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

规范 SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |

外观 |

Solid powder |

沸点 |

168-171 °C @ 0.11 MM HG |

颜色/形态 |

VISCOUS OIL |

熔点 |

168-171 |

Key on ui other cas no. |

71720-56-4 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

31879-05-7 (Parent) 29679-58-1 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Slight (calcium salt) 8.11e-02 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

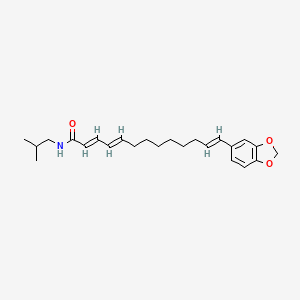

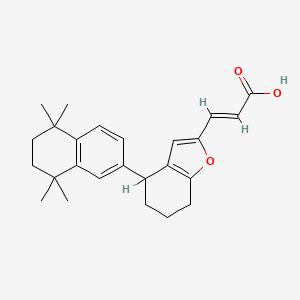

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)